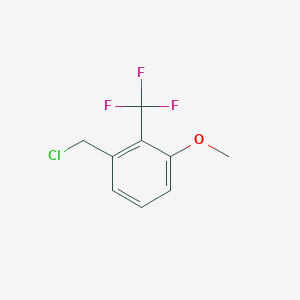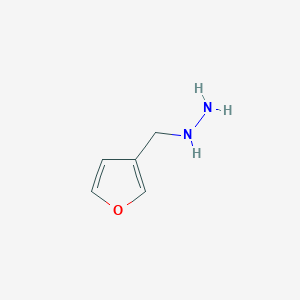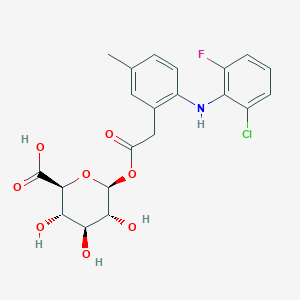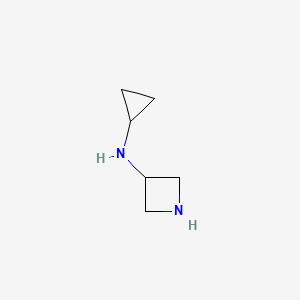![molecular formula C16H23FN2O2 B12435909 (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine CAS No. 924907-26-6](/img/structure/B12435909.png)
(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluoro-phenylamino group and a Boc (tert-butoxycarbonyl) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Fluoro-Phenylamino Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a fluoro-phenylamino group. This can be achieved through a nucleophilic substitution reaction using a fluoro-phenylamine derivative.
Boc Protection: The final step involves the protection of the amino group with a Boc group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of ®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The fluoro-phenylamino group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-phenylamino group plays a crucial role in binding to these targets, while the Boc group provides stability and protection during biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine: The enantiomer of the compound with similar properties but different stereochemistry.
1-Boc-2-[(2-chloro-phenylamino)-methyl]-pyrrolidine: A similar compound with a chloro group instead of a fluoro group.
1-Boc-2-[(2-bromo-phenylamino)-methyl]-pyrrolidine: A similar compound with a bromo group instead of a fluoro group.
Uniqueness
®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine is unique due to the presence of the fluoro-phenylamino group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
924907-26-6 |
|---|---|
Molecular Formula |
C16H23FN2O2 |
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(2-fluoroanilino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-6-7-12(19)11-18-14-9-5-4-8-13(14)17/h4-5,8-9,12,18H,6-7,10-11H2,1-3H3/t12-/m1/s1 |
InChI Key |
JMBRJZPOMZWSJC-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CNC2=CC=CC=C2F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12435832.png)



![3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12435861.png)

![3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide](/img/structure/B12435866.png)


![13,26,39,52,53,55,56,57-Octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12435892.png)

![4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12435905.png)

![2-[(5-Bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B12435911.png)
